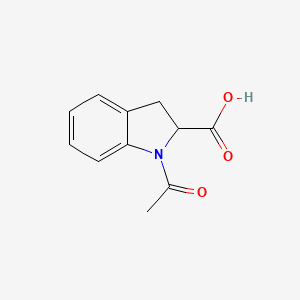

N-Acetylindoline-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Acetylindoline-2-carboxylic acid is a derivative of indole-2-carboxylic acid, an important building block in synthetic organic chemistry. It has been the focus of many researchers in the study of pharmaceutical compounds .

Synthesis Analysis

The racemization of N-acetylindoline-2-carboxylic acid in p-xylene revealed beneficial rate enhancements due to microwave effects, by comparing conventional and microwave heating . The magnitude of this effect was governed by the degree of heterogeneity of the reaction system .Molecular Structure Analysis

The structure of N-Acetylindoline-2-carboxylic acid incorporates a carboxyl functional group, CO2H. The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon. The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Chemical Reactions Analysis

The racemization of N-acetylindoline-2-carboxylic acid in p-xylene revealed beneficial rate enhancements due to microwave effects, by comparing conventional and microwave heating . The magnitude of this effect was governed by the degree of heterogeneity of the reaction system .Physical And Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H. The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon. The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Scientific Research Applications

Organic Synthesis

Carboxylic acids, including N-Acetylindoline-2-carboxylic acid, are versatile organic compounds used in different areas such as organic synthesis . They can participate in various organic reactions, such as substitution, elimination, oxidation, coupling, etc .

Nanotechnology

In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For example, organic carboxylic acids have been used for the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation, with applications in the production of polymer nanomaterials .

Polymers

Carboxylic acids present applications in the area of polymers such as monomers, additives, catalysts, etc . They can be used in the synthesis of both synthetic and natural polymers .

Medical Field

Indole derivatives, including N-Acetylindoline-2-carboxylic acid, have diverse biological and clinical applications . They are of wide interest due to their diverse biological activities .

Antiviral Drugs

Indole-2-carboxylic acid derivatives have been discovered as novel HIV-1 integrase strand transfer inhibitors . The indole core and C2 carboxyl group chelate the two Mg 2+ ions within the active site of integrase, effectively inhibiting the strand transfer of HIV-1 integrase .

Drug Design and Synthesis

Indole-2-carboxylic acid is a promising scaffold for the development of integrase inhibitors . Structural optimizations on this compound can lead to derivatives with markedly increased integrase inhibitory effects .

Mechanism of Action

Target of Action

N-Acetylindoline-2-carboxylic acid, also known as 1-acetylindoline-2-carboxylic acid, has been found to primarily target the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of HIV-1 . Another potential target is the mycobacterial membrane protein large 3 (MmpL3) , a transporter that is vital for the translocation of mycolic acids across the plasma membrane .

Mode of Action

The compound inhibits the strand transfer of HIV-1 integrase . The indole nucleus of the compound chelates with two Mg^2+ ions within the active site of the integrase . This interaction impairs the viral replication process .

Biochemical Pathways

The compound affects the pathway involving the HIV-1 integrase . By inhibiting the strand transfer of this enzyme, it disrupts the life cycle of HIV-1 . The compound’s interaction with the integrase enzyme can lead to the impairment of viral replication .

Result of Action

The primary result of the compound’s action is the inhibition of HIV-1 replication . By inhibiting the strand transfer of HIV-1 integrase, the compound effectively impairs the viral replication process . This can potentially lead to a decrease in the viral load in patients with HIV-1 .

properties

IUPAC Name |

1-acetyl-2,3-dihydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMIMMRKTFZDKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901335392 |

Source

|

| Record name | 1-Acetyl-2-indolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetylindoline-2-carboxylic acid | |

CAS RN |

82923-75-9 |

Source

|

| Record name | 1-Acetyl-2-indolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2380889.png)

![1-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine](/img/structure/B2380898.png)

![1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2380901.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide](/img/structure/B2380904.png)

![2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2380906.png)

![8-((4-Acetylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380907.png)

![N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2380909.png)